(1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to one of the phenyl rings and an ethanamine group attached to the other phenyl ring. The (1R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine typically involves the following steps:
Amination: The ethanamine group can be introduced through a nucleophilic substitution reaction. This can be done by reacting the brominated biphenyl with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of (1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KCN in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Methoxy derivatives, nitriles.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and ethanamine group can participate in various biochemical interactions, influencing the compound’s biological activity. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(4’-chloro-1,1’-biphenyl-4-yl)ethanamine: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(4’-fluoro-1,1’-biphenyl-4-yl)ethanamine: Similar structure with a fluorine atom instead of bromine.
(1R)-1-(4’-iodo-1,1’-biphenyl-4-yl)ethanamine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. Bromine’s size and electronegativity can affect the compound’s interactions with molecular targets, making it unique in its chemical and biological properties.
Eigenschaften
Molekularformel |
C14H14BrN |
---|---|
Molekulargewicht |
276.17 g/mol |
IUPAC-Name |
(1R)-1-[4-(4-bromophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
DAQQGBQJTPYBGR-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.